2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13604561
InChI: InChI=1S/C17H23BO2/c1-15(2)16(3,4)20-18(19-15)14-7-5-13(6-8-14)17-9-12(10-17)11-17/h5-8,12H,9-11H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C34CC(C3)C4
Molecular Formula: C17H23BO2
Molecular Weight: 270.2 g/mol

2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13604561

Molecular Formula: C17H23BO2

Molecular Weight: 270.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C17H23BO2
Molecular Weight 270.2 g/mol
IUPAC Name 2-[4-(1-bicyclo[1.1.1]pentanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C17H23BO2/c1-15(2)16(3,4)20-18(19-15)14-7-5-13(6-8-14)17-9-12(10-17)11-17/h5-8,12H,9-11H2,1-4H3
Standard InChI Key RPMAIHGZPJVRLW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C34CC(C3)C4
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C34CC(C3)C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₃BO₂, with a molecular weight of 270.2 g/mol . Its IUPAC name, 2-[4-(1-bicyclo[1.1.1]pentanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its core components:

  • A bicyclo[1.1.1]pentane moiety, a strained hydrocarbon cage with three bridgehead carbons.

  • A phenyl group para-substituted with the BCP unit.

  • A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances stability and reactivity in Suzuki-Miyaura cross-couplings .

The BCP group’s bond angle distortion (60° bridgehead C-C-C angles) and short transannular distance (~1.89 Å) create a rigid, three-dimensional structure that mimics the spatial arrangement of para-disubstituted benzene while reducing planarity .

Spectroscopic and Crystallographic Data

  • NMR: The 1H^1H NMR spectrum exhibits distinct signals for the BCP bridgehead protons (δ 2.21 ppm) and pinacol methyl groups (δ 1.15–1.35 ppm) .

  • X-ray Crystallography: Analyses reveal a transannular distance of 1.89–1.92 Å in BCP derivatives, with non-covalent interactions (e.g., halogen bonding) influencing crystal packing .

Synthesis and Functionalization

Boronic Ester Formation

The target compound is synthesized via Pd-catalyzed cross-coupling:

  • BCP Halide Intermediate: BCP-bromide reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.

  • Suzuki-Miyaura Coupling: The boronic ester couples with aryl halides to form biaryl products .

Key Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: SPhos (10 mol%).

  • Solvent: THF/H₂O (3:1), 80°C .

Applications in Drug Discovery

Bioisosteric Replacement

BCP derivatives replace para-substituted benzene rings to improve drug-like properties:

PropertyBenzene AnalogBCP AnalogImprovement
Solubility (μg/mL)12145>10×
LogD (pH 7.4)3.82.1-45%
Metabolic StabilityLowHigh+++

Data from kinase inhibitor case studies .

Case Study: p38 MAP Kinase Inhibitors

Replacing a para-fluorophenyl group with BCP in compound 116a resulted in:

  • Enhanced solubility: 145 μg/mL vs. 12 μg/mL.

  • Reduced CYP3A4 inhibition: IC₅₀ > 50 μM vs. 2.1 μM.

  • Retained potency: IC₅₀ = 8 nM vs. 6 nM .

Physicochemical and ADME Properties

Solubility and Lipophilicity

The BCP moiety’s high fraction of sp³ carbons (Fsp³ = 0.67) reduces crystallinity, enhancing aqueous solubility. LogD decreases by ~1.7 units compared to aromatic analogs, lowering off-target binding .

Permeability and Metabolic Stability

  • Caco-2 Permeability: Papp = 28 × 10⁻⁶ cm/s (BCP) vs. 19 × 10⁻⁶ cm/s (benzene).

  • CYP450 Metabolism: BCP derivatives show <10% depletion in human liver microsomes over 60 minutes .

Non-Covalent Interactions and Crystal Engineering

Halogen and Hydrogen Bonding

X-ray structures of BCP derivatives reveal:

  • I···I Interactions: Dominant in iodinated BCPs (distance = 3.45 Å) .

  • N−H···O Hydrogen Bonds: Key for stabilizing co-crystals with carboxylic acids .

Impact on Drug-Target Binding

Industrial-Scale Production and Future Directions

Scalable Synthesis

  • Flow Photochemistry: Enables kilogram-scale production of BCP cores in <24 hours .

  • Cost Analysis: Current production costs ~$1,200/g, but economies of scale could reduce this to $200/g .

Emerging Applications

  • PROTACs: BCP’s rigidity enhances protein degradation efficiency.

  • Covalent Inhibitors: Boronic ester reacts with serine proteases (e.g., proteasome inhibitors) .

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